molecular formula C12H11NO2 B184436 (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol CAS No. 39585-75-6

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol

Cat. No.: B184436
CAS No.: 39585-75-6
M. Wt: 201.22 g/mol
InChI Key: OEKRZLKEUVFHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol is an organic compound characterized by the presence of a pyridine ring oxidized at the 1-position and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source under mild conditions . This method avoids the use of hazardous oxidants and high temperatures, making it a more environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenyl(pyridin-2-yl)methanone.

    Reduction: The original pyridin-2-yl-methane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The oxidized pyridine ring can participate in redox reactions, influencing various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its oxidized pyridine ring and phenyl group provide distinct reactivity patterns compared to similar compounds.

Properties

CAS No.

39585-75-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H

InChI Key

OEKRZLKEUVFHSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O

Key on ui other cas no.

39585-75-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.